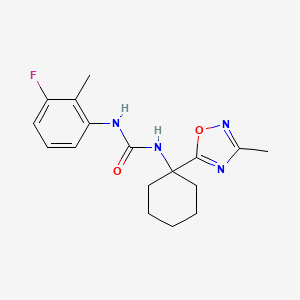

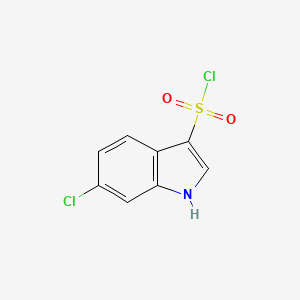

6-Chloro-1H-indole-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO2S. It has a molecular weight of 250.1 . The IUPAC name for this compound is 6-chloro-1H-indole-3-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 6-Chloro-1H-indole-3-sulfonyl chloride is 1S/C8H5Cl2NO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-1H-indole-3-sulfonyl chloride include a molecular weight of 250.1 . The compound is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

1. Synthesis of Sulfonamide Derivatives

The compound 6-Chloro-1H-indole-3-sulfonyl chloride is used in the synthesis of various sulfonamide derivatives. This process involves the treatment of sulfonyl chloride with nitrogen nucleophiles, leading to a range of sulfonamide derivatives with potential applications in different fields, such as medicinal chemistry and materials science (Janosik et al., 2006).

2. Metal- and Base-Free Syntheses

This compound facilitates metal- and base-free syntheses, particularly in the formation of aryl/alkylthioindoles. The iodine-catalyzed process allows for efficient and scalable sulfenylation of indoles, indicating the compound's versatility and potential in organic synthesis (Kumaraswamy et al., 2015).

3. Development of COX-2 Inhibitors

6-Chloro-1H-indole-3-sulfonyl chloride is integral in synthesizing selective cyclooxygenase 2 (COX-2) inhibitors. This involves a novel indole formation process and is significant in developing pharmaceutical compounds for inflammation and pain management (Caron et al., 2003).

4. Electrooxidative Syntheses

The compound is used in electrooxidative syntheses, especially in the sulfonylation of indoles with arenesulfinates. This method is metal-free and chemical-oxidant-free, showcasing the compound's role in environmentally friendly chemical processes (Feng et al., 2017).

5. Catalysis and Ligand Stabilization

6-Chloro-1H-indole-3-sulfonyl chloride is also involved in catalysis and ligand stabilization, particularly in preparing triazoloindoles. This process highlights the compound's utility in constructing various indole molecules, contributing to medicinal and organic chemistry (Xing et al., 2014).

Safety and Hazards

The safety information for 6-Chloro-1H-indole-3-sulfonyl chloride indicates that it is classified as a danger and has hazard class 8 . Precautionary statements include P260, P264, P271, P280, P301+P330+P331, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 . The UN number for this compound is 3261 .

Mécanisme D'action

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known for their diverse biological and clinical applications . They interact with their targets, causing changes that lead to their biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential effects .

Propriétés

IUPAC Name |

6-chloro-1H-indole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBWUVXQQOOFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216060-79-5 |

Source

|

| Record name | 6-chloro-1H-indole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2819401.png)

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2819402.png)

![9-(2,5-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2819406.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2819413.png)

![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)